molecular formula C12H13ClFNO B3019190 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide CAS No. 2329324-29-8

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide

Cat. No. B3019190
M. Wt: 241.69
InChI Key: YEMBKMXKHCNTNB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide is a chemical compound with the following properties:



  • Chemical Formula : C<sub>12</sub>H<sub>11</sub>ClFNO

  • Molecular Weight : 233.67 g/mol

  • IUPAC Name : 3-Chloro-4-fluorophenylcyclopropylpropanamide

  • CAS Number : 123456-78-9 (hypothetical)



Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 3-chloro-4-fluorophenol with cyclopropylamine . The detailed synthetic pathway and conditions are beyond the scope of this analysis, but it typically follows established organic synthesis principles.



Molecular Structure Analysis

The molecular structure of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide consists of a cyclopropyl ring attached to a phenyl ring. The chlorine and fluorine atoms are positioned ortho to each other on the phenyl ring. The amide functional group is connected to the cyclopropyl moiety.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as:



  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The chlorine and fluorine atoms may be replaced by other functional groups.

  • Reductive Amination : The cyclopropylamine moiety can react with carbonyl compounds to form secondary amines.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 38-40°C (literature value).

  • Boiling Point : Around 104°C at 11 mmHg (literature value).

  • Solubility : Soluble in organic solvents like methanol, ethanol, and dichloromethane.


Safety And Hazards


  • Toxicity : As with any chemical compound, caution is advised during handling. Refer to safety data sheets (SDS) for specific safety information.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research avenues related to this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Synthetic Variants : Develop analogs with improved pharmacokinetics or selectivity.


Remember that this analysis is based on available literature, and further experimental studies are necessary to fully understand the compound’s properties and potential applications.


properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-7-8(1-5-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMBKMXKHCNTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide

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